molecular formula C28H25ClN2O3 B2709102 (Z)-4-chloro-N-(1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-((1-phenylethyl)amino)prop-1-en-2-yl)benzamide CAS No. 374617-42-2

(Z)-4-chloro-N-(1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-((1-phenylethyl)amino)prop-1-en-2-yl)benzamide

Cat. No. B2709102
CAS RN: 374617-42-2
M. Wt: 472.97
InChI Key: HRHSIZAXKNDKBD-UQQQWYQISA-N
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Description

(Z)-4-chloro-N-(1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-((1-phenylethyl)amino)prop-1-en-2-yl)benzamide is a useful research compound. Its molecular formula is C28H25ClN2O3 and its molecular weight is 472.97. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research on novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands, including compounds with structural similarities to (Z)-4-chloro-N-(1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-((1-phenylethyl)amino)prop-1-en-2-yl)benzamide, shows significant antimicrobial activity. These complexes have been studied for their effectiveness against a range of Gram-negative and Gram-positive bacteria as well as fungi, identifying some as potential therapeutic agents against pathogens like C. albicans and A. niger (Yamgar et al., 2014).

Anticancer Applications

Studies on the synthesis and biological activity of Ni(II) and Zn(II) complexes formed from tridentate 3-formyl chromone Schiff bases, which share a chromone moiety with this compound, have demonstrated pronounced activity against certain cancer cell lines. These complexes exhibit not only antimicrobial properties but also significant anticancer activity, indicating a potential pathway for developing novel anticancer drugs (Kavitha & Laxma Reddy, 2014).

Applications in Chemical Synthesis

Compounds related to this compound have been utilized in various chemical syntheses. For example, the catalysis-free chemo-/regio-/stereo-selective amination of alk-3-ynones to synthesize benzodiazepines and enaminones highlights the utility of related chemical structures in producing valuable chemical entities with high atom economy and yield. This demonstrates the role of such compounds in advancing synthetic organic chemistry (Solan et al., 2014).

properties

IUPAC Name

4-chloro-N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O3/c1-18(20-8-4-3-5-9-20)30-28(33)25(31-27(32)21-12-14-24(29)15-13-21)17-23-16-22-10-6-7-11-26(22)34-19(23)2/h3-19H,1-2H3,(H,30,33)(H,31,32)/b25-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHSIZAXKNDKBD-UQQQWYQISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C(C(=O)NC(C)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C(/C(=O)NC(C)C3=CC=CC=C3)\NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.